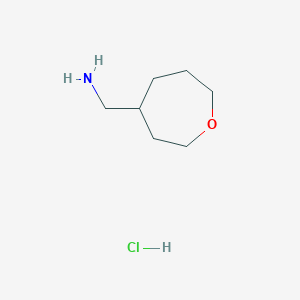

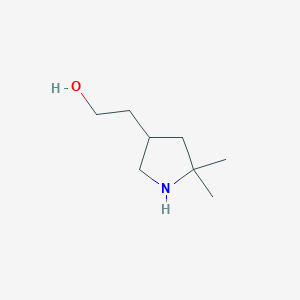

Oxepan-4-ylmethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxepan-4-ylmethanamine hydrochloride is a chemical compound with a complex structure and a range of applications in organic chemistry and medicinal research.

Synthesis Analysis

- The synthesis of oxepine and azepine fused N-heterocyclic derivatives involves a one-pot reaction of 2,3-dichloro quinoxaline/pyrazine with 2-(1H-indol-2-yl)phenol/aniline in the presence of FeCl3, leading to the formation of oxepines (K. Shiva Kumar et al., 2017).

- Synthesis of chiral 1,4,2-oxazaphosphepines from the reaction of chiral 1,3-benzoxazines with dichlorophenylphosphine or triethyl phosphite (Oscar Salgado-Escobar et al., 2015).

Molecular Structure Analysis

- X-ray crystal structure analysis confirms the molecular structure of these compounds, such as in the case of oxepine fused N-heterocycle derivatives (K. Shiva Kumar et al., 2017).

Chemical Reactions and Properties

- Various oxepines and azepines are synthesized through reactions that involve C-C bond formation followed by C-X bond formation (K. Shiva Kumar et al., 2017).

科学的研究の応用

1. Neurokinin-1 Receptor Antagonism

Oxepan-4-ylmethanamine hydrochloride has been studied for its role as a high-affinity neurokinin-1 (NK1) receptor antagonist. This application is significant in the development of treatments for conditions like emesis (vomiting) and depression, demonstrating the compound's potential in neuroscience and pharmacology (Harrison et al., 2001).

2. Corrosion Inhibition Studies

The compound has been examined in the context of corrosion science, particularly its effectiveness in inhibiting iron corrosion in acidic environments. This application is important for material science and engineering, offering potential uses in protecting metals against corrosive processes (Jamalizadeh et al., 2009).

3. Role in Chemical Synthesis

Oxepan-4-ylmethanamine hydrochloride has been involved in research focusing on chemical synthesis, such as the formation of seven-membered oxacycles through ring expansion of cyclopropanated carbohydrates. This aspect is crucial in organic chemistry for developing new synthetic routes and methodologies (Hoberg, 1997).

4. Anticorrosive Properties in Acidic Medium

Research has been conducted on the anticorrosive properties of oxepan-4-ylmethanamine hydrochloride derivatives for carbon steel in acidic medium, highlighting its significance in material preservation and industrial applications (Dagdag et al., 2019).

5. Serotonin (5-HT) Reuptake Inhibition

The compound has been investigated for its ability to inhibit serotonin reuptake and antagonize 5-HT2A receptors, a property that can have therapeutic implications in treating affective and anxiety disorders (Szabo & Blier, 2002).

特性

IUPAC Name |

oxepan-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-6-7-2-1-4-9-5-3-7;/h7H,1-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSKHVUGBSMOTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dichloro-1-[2-(4-chlorophenyl)sulfonylethyl]imidazole](/img/structure/B2492564.png)

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)

![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)

![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)

![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)